2-[(4-chlorophenyl)(hydroxy)methylene]malonaldehyde bis[O-(2,4-dichlorobenzyl)oxime]
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Overview
Description
O-(2,4 .... Its intricate structure, featuring multiple chloro and hydroxy groups, makes it a subject of interest for studying various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the core malonaldehyde structure. Key steps may include:
Formation of Malonaldehyde: : This can be achieved through the reaction of malonic acid with an appropriate aldehyde under controlled conditions.
Introduction of Chloro and Hydroxy Groups: : Chlorination and hydroxylation reactions are performed to introduce the 4-chlorophenyl and hydroxy groups at the desired positions.
Formation of Oxime Groups: : The final step involves the reaction with 2,4-dichlorobenzyl hydroxylamine to form the oxime groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: : Its interactions with biological molecules can be studied to understand its potential as a drug or therapeutic agent.
Industry: : Its unique chemical properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also interact with enzymes or receptors involved in biological processes, modulating their activity.
Comparison with Similar Compounds
This compound can be compared with other similar compounds that have similar structures or functional groups. Some similar compounds include:
4-Chlorophenyl hydroxylamine: : Similar in having chloro and hydroxy groups.
2,4-Dichlorobenzyl oxime: : Similar in having oxime groups.
Malonaldehyde derivatives: : Similar in having the malonaldehyde core structure.
These compounds may have different properties and applications, highlighting the uniqueness of 2-[(4-chlorophenyl)(hydroxy)methylene]malonaldehyde bis[O-(2,4-dichlorobenzyl)oxime].
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methoxyamino]-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl5N2O3/c25-19-5-1-15(2-6-19)24(32)18(11-30-33-13-16-3-7-20(26)9-22(16)28)12-31-34-14-17-4-8-21(27)10-23(17)29/h1-12,30H,13-14H2/b18-11-,31-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPVSCJDRGRKRW-RHGXHXARSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=CNOCC2=C(C=C(C=C2)Cl)Cl)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=C\NOCC2=C(C=C(C=C2)Cl)Cl)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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